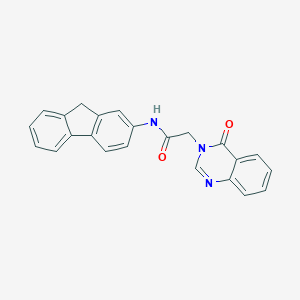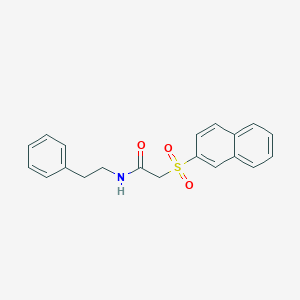
N-(9H-fluoren-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9H-fluoren-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, commonly known as FOA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. FOA is a fluorescent derivative of quinazolinone, which has been found to have potential applications in various fields such as biochemistry, pharmacology, and medicinal chemistry.
Wirkmechanismus
FOA is a fluorescent probe that binds to certain proteins and changes its fluorescence properties upon binding. The mechanism of action of FOA involves the formation of a complex between FOA and the target protein, which leads to a change in the local environment of FOA and a change in its fluorescence properties. The binding of FOA to the target protein can be monitored by measuring the changes in its fluorescence properties.
Biochemical and Physiological Effects
FOA has been found to have minimal toxicity and does not affect the viability of cells at concentrations used in experiments. FOA has been used to study the activity of enzymes such as protein kinases and phosphatases and has been found to be a useful tool for studying cellular signaling pathways. FOA has also been used to study protein-protein interactions and has been found to selectively bind to certain proteins.
Vorteile Und Einschränkungen Für Laborexperimente
FOA has several advantages for lab experiments such as its high sensitivity, selectivity, and ease of use. FOA can be used to study protein-protein interactions, enzyme activity, and cellular signaling pathways. However, FOA has some limitations such as its limited solubility in water and its potential to interfere with certain biological processes.
Zukünftige Richtungen
For FOA research include the development of new biosensors for detecting specific proteins in biological samples, the study of FOA as a tool for drug discovery, and the optimization of FOA synthesis methods to produce higher yields of FOA with improved purity. FOA may also have potential applications in medical imaging and diagnostics.
Synthesemethoden
The synthesis of FOA involves the reaction of 2-aminobenzophenone with ethyl chloroacetate to form N-(9H-fluoren-2-yl)-2-(2-oxo-2-phenylethyl)benzamide. This intermediate is then reacted with 2-amino-4-oxoquinazoline to form the final product, N-(9H-fluoren-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide. The synthesis method has been optimized to produce high yields of FOA with good purity.
Wissenschaftliche Forschungsanwendungen
FOA has been used as a fluorescent probe to study various biological phenomena such as protein-protein interactions, enzyme activity, and cellular signaling pathways. FOA has been found to selectively bind to certain proteins and has been used to develop biosensors for detecting specific proteins in biological samples. FOA has also been used to study the mechanism of action of certain drugs and has potential applications in drug discovery.
Eigenschaften
Molekularformel |
C23H17N3O2 |
|---|---|
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
N-(9H-fluoren-2-yl)-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C23H17N3O2/c27-22(13-26-14-24-21-8-4-3-7-20(21)23(26)28)25-17-9-10-19-16(12-17)11-15-5-1-2-6-18(15)19/h1-10,12,14H,11,13H2,(H,25,27) |
InChI-Schlüssel |
NHIWRIWIFJPGJY-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)CN4C=NC5=CC=CC=C5C4=O |
Kanonische SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)CN4C=NC5=CC=CC=C5C4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277147.png)
![2-{[4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277148.png)
![2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B277149.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277150.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B277152.png)

![N-(1,3-benzothiazol-2-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277155.png)
![N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B277156.png)



![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277164.png)
![N-(2,4-difluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B277165.png)
![2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone](/img/structure/B277170.png)